

An In-Depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-N-(4-nitrophenyl)aniline

Cat. No.: B016769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N-(4-nitrophenyl)aniline, also known as 4,4'-dinitrodiphenylamine or bis(4-nitrophenyl)amine, is an organic compound with the chemical formula $C_{12}H_9N_3O_4$.^{[1][2][3]} It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like DMSO and methanol.^{[1][4]} This compound serves as a key intermediate in the synthesis of various dyes, pigments, and antioxidants.^{[1][4]} Its molecular structure, featuring two nitro groups on the phenyl rings, makes it a subject of interest in materials science and potentially in the development of novel polymers.^[1] The electron-withdrawing nature of the nitro groups significantly influences its chemical reactivity.^[1]

This technical guide provides a comprehensive overview of **4-Nitro-N-(4-nitrophenyl)aniline**, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and metabolic pathways of related compounds.

Chemical and Physical Properties

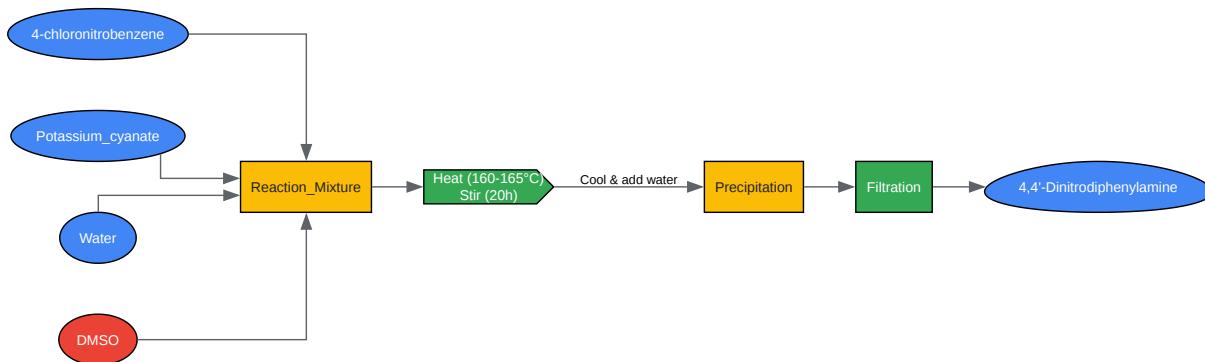
The fundamental chemical and physical properties of **4-Nitro-N-(4-nitrophenyl)aniline** are summarized in the table below.

Property	Value
Molecular Formula	$C_{12}H_9N_3O_4$ ^{[1][2][3]}
Molecular Weight	259.22 g/mol ^{[2][3]}
CAS Number	1821-27-8 ^{[1][2]}
Appearance	Yellow crystalline solid ^[1]
Melting Point	216 °C
Boiling Point	464.1 °C at 760 mmHg
Density	1.446 g/cm ³
Solubility	Insoluble in water; Slightly soluble in DMSO and Methanol ^[1]
LogP	3.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2

Experimental Protocols

Synthesis of 4-Nitro-N-(4-nitrophenyl)aniline

A common method for the synthesis of 4,4'-dinitrodiphenylamine is through the reaction of 4-chloronitrobenzene with an alkali metal cyanate in a polar aprotic solvent. The following protocol is adapted from a patented synthesis method.^[5]


Materials:

- 4-chloronitrobenzene
- Potassium cyanate
- Dimethylsulfoxide (DMSO)

- Water

Procedure:

- In a reaction vessel equipped with a stirrer, combine 79 parts by weight (0.5 mole) of 4-nitrochlorobenzene, 82 parts by weight (1.0 mole) of potassium cyanate, and 18 parts by weight (1.0 mole) of water in 200 parts by weight of dimethylsulfoxide.[5]
- Heat the mixture with stirring to a temperature of 160-165 °C for 20 hours.[5]
- After the reaction is complete, cool the mixture to room temperature.[5]
- Pour the cooled reaction mixture into water and stir to precipitate the product.[5]
- Isolate the precipitated 4,4'-dinitrodiphenylamine by filtration.[5]
- The crude product can be further purified by treating it with steam to remove any unreacted 4-nitrochlorobenzene.[5]

[Click to download full resolution via product page](#)

Synthesis workflow for 4,4'-dinitrodiphenylamine.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)


The following is a general HPLC protocol for the analysis of nitrodiphenylamine compounds, which can be adapted for **4-Nitro-N-(4-nitrophenyl)aniline**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A mixture of acetonitrile and water, typically in a 70:30 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength of 254 nm.

Procedure:

- Standard Preparation: Prepare a stock solution of **4-Nitro-N-(4-nitrophenyl)aniline** in a suitable solvent such as acetonitrile. Prepare a series of working standards by serial dilution of the stock solution.
- Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.
- Quantification: Identify the peak corresponding to **4-Nitro-N-(4-nitrophenyl)aniline** based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

[Click to download full resolution via product page](#)

Experimental workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While extensive research on the specific biological signaling pathways of **4-Nitro-N-(4-nitrophenyl)aniline** is limited, studies on related dinitrodiphenylamine compounds provide insights into their potential biological fate. For instance, the anaerobic metabolism of 2,4-dinitrodiphenylamine by sulfate-reducing bacteria has been investigated. This process involves the sequential reduction of the nitro groups to amino groups.^[6]

It is important to note that the following pathway describes the metabolism of the 2,4-isomer and is presented here as an illustrative example of a potential biotransformation pathway for dinitrodiphenylamine compounds. The metabolism of the 4,4'-isomer may differ.

[Click to download full resolution via product page](#)

Anaerobic metabolism of 2,4-dinitrodiphenylamine.

Some diphenylamine derivatives have been investigated for their antioxidant properties.^{[7][8]} The antioxidant activity is often attributed to the secondary amine function.^[8] However, there is limited specific data on the antioxidant activity of 4,4'-dinitrodiphenylamine.

Safety and Handling

4-Nitro-N-(4-nitrophenyl)aniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Nitro-N-(4-nitrophenyl)aniline is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic and analytical methods outlined in this guide provide a foundation for its laboratory preparation and characterization. While information on its specific biological activity and signaling pathways is not extensive, the metabolic pathway of a related

isomer suggests that it may undergo biotransformation through the reduction of its nitro groups. Further research is warranted to fully elucidate the biological effects and potential applications of this compound, particularly in the fields of materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1821-27-8: 4,4'-Dinitrodiphenylamine | CymitQuimica [cymitquimica.com]
- 2. 4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-DINITRODIPHENYLAMINE | 1821-27-8 [chemicalbook.com]
- 4. Cas 612-36-2,2,4'-DINITRODIPHENYLAMINE | lookchem [lookchem.com]
- 5. US4990673A - Process for the preparation of 4,4'-dinitrodiphenylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Nitro-N-(4-nitrophenyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b016769#what-is-4-nitro-n-4-nitrophenyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com